(2S)-2-hydroxybutanedioic acid, sodium salt
Description
(2S)-2-Hydroxybutanedioic acid, sodium salt, also known as sodium L-malate, is the sodium salt of L-malic acid, a naturally occurring hydroxy dicarboxylic acid. Its molecular formula is C₄H₅NaO₅ (as inferred from sodium hydrogen DL-malate in ), and it is derived from the deprotonation of the carboxylic acid groups in (2S)-2-hydroxybutanedioic acid (L-malic acid, MW 134.09, pKa 3.40). This compound is widely used in food additives, pharmaceuticals, and analytical chemistry due to its chiral specificity and chelating properties.
Properties
CAS No. |
68303-40-2 |
|---|---|
Molecular Formula |
C4H6NaO5 |
Molecular Weight |
157.08 g/mol |
IUPAC Name |
sodium;(2S)-2,4-dihydroxy-4-oxobutanoate |
InChI |
InChI=1S/C4H6O5.Na/c5-2(4(8)9)1-3(6)7;/h2,5H,1H2,(H,6,7)(H,8,9);/t2-;/m0./s1 |
InChI Key |
YMJXEWZMJGYPTL-DKWTVANSSA-N |
SMILES |
C(C(C(=O)[O-])O)C(=O)O.[Na+] |
Isomeric SMILES |
C([C@@H](C(=O)O)O)C(=O)O.[Na] |
Canonical SMILES |
C(C(C(=O)O)O)C(=O)O.[Na] |
Pictograms |
Corrosive; Irritant |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-hydroxybutanedioic acid, sodium salt typically involves the neutralization of L-malic acid with sodium hydroxide. The reaction is straightforward and can be represented as follows:
L-malic acid+NaOH→Sodium L-malate+H2O
This reaction is usually carried out in an aqueous solution at room temperature. The resulting solution is then evaporated to obtain the solid sodium L-malate.
Industrial Production Methods
On an industrial scale, sodium L-malate is produced by fermenting carbohydrates using specific strains of bacteria or fungi that produce L-malic acid. The L-malic acid is then neutralized with sodium hydroxide to form sodium L-malate. This method is preferred for large-scale production due to its cost-effectiveness and sustainability.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-hydroxybutanedioic acid, sodium salt undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to produce oxaloacetic acid.
Reduction: It can be reduced to form succinic acid.
Esterification: It reacts with alcohols to form esters.
Substitution: It can undergo substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Esterification: Alcohols and acid catalysts like sulfuric acid (H₂SO₄) are typically used.
Substitution: Various reagents depending on the desired functional group replacement.
Major Products
Oxidation: Oxaloacetic acid.
Reduction: Succinic acid.
Esterification: Malate esters.
Substitution: Various substituted malates depending on the reagents used.
Scientific Research Applications
(2S)-2-hydroxybutanedioic acid, sodium salt has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in the Krebs cycle and its effects on cellular metabolism.
Medicine: Investigated for its potential in treating metabolic disorders and as a component in oral rehydration solutions.
Industry: Used in the production of biodegradable polymers and as a chelating agent in various formulations.
Mechanism of Action
The mechanism of action of (2S)-2-hydroxybutanedioic acid, sodium salt involves its role as an intermediate in the Krebs cycle. It participates in the conversion of carbohydrates, fats, and proteins into carbon dioxide and water, generating energy in the form of ATP. The compound interacts with various enzymes and coenzymes, facilitating the transfer of electrons and protons in metabolic pathways.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Sodium Salts of Hydroxy Dicarboxylic Acids
Table 1: Key Properties of Sodium Salts of Hydroxy Dicarboxylic Acids
Key Observations :
- Acidity : Sodium L-malate (pKa 3.40) is less acidic than sodium tartrate (pKa 2.93) but comparable to sodium citrate (pKa 3.13).
- Chirality : The (2S)-configuration of sodium L-malate distinguishes it from racemic sodium DL-malate, impacting biological activity and regulatory approval in pharmaceuticals.
- Applications : Sodium citrate and tartrate are more prevalent in medical applications (e.g., anticoagulants), while sodium L-malate is favored in food and analytical chemistry.
Comparison with Non-Dicarboxylic Sodium Salts
Table 2: Sodium Salts of Monocarboxylic Hydroxy Acids
Key Observations :
- Acid Strength: Sodium L-malate (from a dicarboxylic acid) has stronger acidity than monocarboxylic salts like sodium 2-hydroxybutyrate.
- Functionality: Dicarboxylic salts (e.g., sodium L-malate) exhibit enhanced chelating capacity compared to monocarboxylic salts, making them suitable for metal ion sequestration in industrial processes.
Research Findings and Industrial Relevance
Analytical Chemistry
This compound, is analyzed via reverse-phase HPLC using acetonitrile/water/phosphate buffers, with applications in quality control of pharmaceuticals and food products. In contrast, sodium citrate requires ion-pair chromatography due to its triple carboxylate groups.
Biological Activity
(2S)-2-hydroxybutanedioic acid, commonly known as sodium malate, is a sodium salt of malic acid that plays a significant role in various biological processes. This compound is not only essential in metabolic pathways but also exhibits several biological activities that are beneficial in both research and clinical applications.
- Chemical Formula : C₄H₅NaO₅
- Molecular Weight : 158.07 g/mol
- pKa Values :
- pKa1 ≈ 3.40 (first carboxylic group)
- pKa2 ≈ 5.20 (second carboxylic group)
Sodium malate exists as an odourless white powder and is soluble in water. Its chirality allows it to exist in both D and L forms, with the L form being biologically active.
Target of Action
Sodium malate primarily targets the malic enzyme (ME1) , which catalyzes the reversible oxidative decarboxylation of malate to pyruvate, CO₂, and NAD(P)H in the presence of divalent metal ions. This interaction is crucial for energy metabolism and carbon fixation processes.
Biochemical Pathways
Sodium malate is involved in several key biochemical pathways:
- Malate-Pyruvate Pathway : Facilitates the conversion of malate to pyruvate.
- Tricarboxylic Acid (TCA) Cycle : Acts as an intermediate in cellular respiration.
- Glyoxylate Pathway : Participates in the synthesis of glucose from fatty acids.
Cellular Effects
Sodium malate influences various cellular functions:
- Cell Signaling : Modulates signaling pathways that affect cell growth and apoptosis.
- Gene Expression : Alters gene expression profiles related to metabolic regulation.
- Metabolic Regulation : Enhances glycolysis and mitochondrial respiration, promoting ATP production.
Pharmacological Applications
Sodium malate has been investigated for its potential therapeutic applications:
- Metabolic Disorders : It has been studied for its effects on metabolic syndrome, particularly in regulating glucose levels and enhancing insulin sensitivity.
- Hepatic Function : Sodium malate shows promise in treating hepatic dysfunction and hyperammonemia by facilitating detoxification processes.
- Nanomedicine : It has been utilized as a component in drug delivery systems targeting neurological disorders.
Case Studies
Several studies highlight the biological activity of sodium malate:
- Study on Metabolic Effects : A clinical trial investigated the effects of sodium malate supplementation on patients with type 2 diabetes, showing improved glycemic control and reduced insulin resistance .
- Neuroprotective Effects : Research demonstrated that sodium malate could protect neuronal cells from oxidative stress, suggesting its potential use in neurodegenerative diseases .
Summary Table of Biological Activities
| Activity | Description |
|---|---|
| Energy Metabolism | Enhances ATP production via TCA cycle activation |
| Glycemic Control | Improves insulin sensitivity and glucose metabolism |
| Neuroprotection | Protects against oxidative stress in neuronal cells |
| Hepatic Support | Aids in detoxification processes related to liver function |
| Gene Expression Modulation | Alters expression profiles involved in metabolic regulation |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
